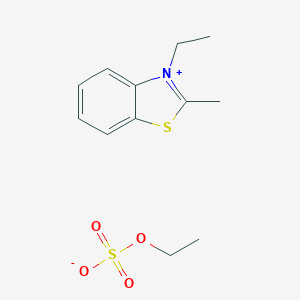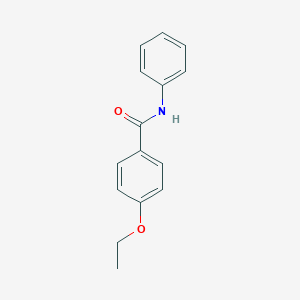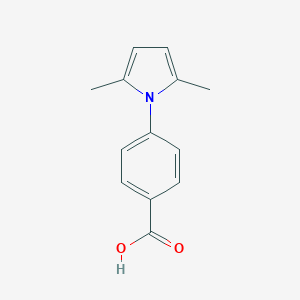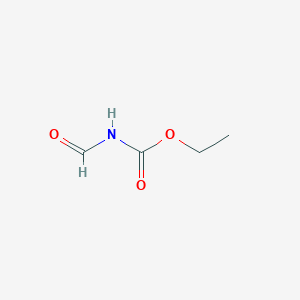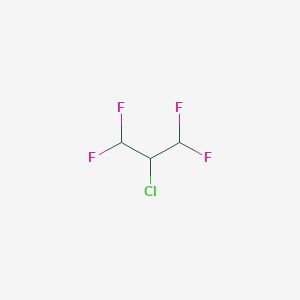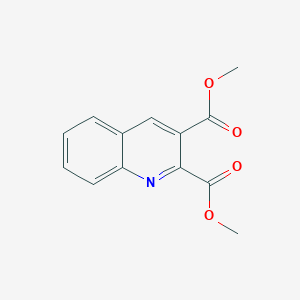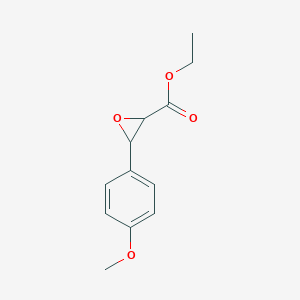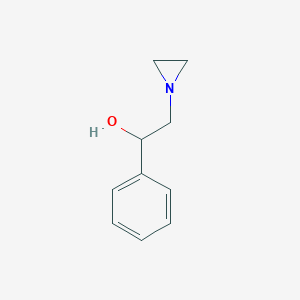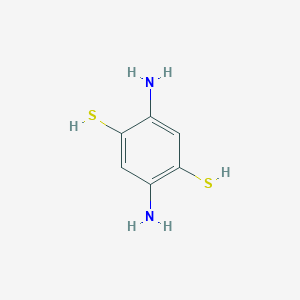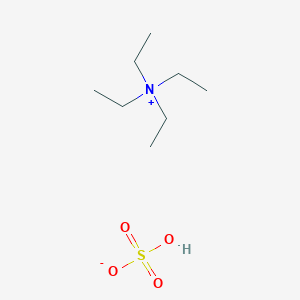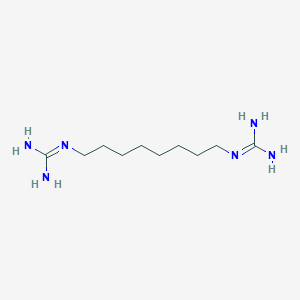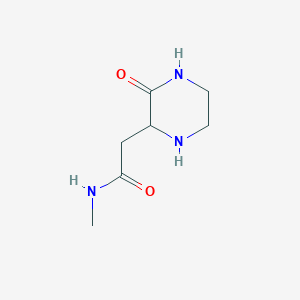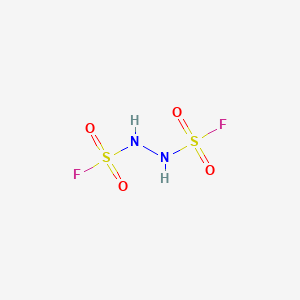
1,2-Hydrazinedisulfonyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Hydrazinedisulfonyl fluoride (HDf) is a chemical compound that has been used in various scientific research applications. It is a white crystalline solid that is soluble in water and organic solvents. HDf is mainly used as a reagent in organic synthesis and as a protecting group for amines.
Mecanismo De Acción
The mechanism of action of 1,2-Hydrazinedisulfonyl fluoride as an inhibitor of proteases involves the formation of a covalent bond between the active site of the enzyme and the sulfonamide group of 1,2-Hydrazinedisulfonyl fluoride. This covalent bond prevents the protease from binding to its substrate, thereby inhibiting its activity. 1,2-Hydrazinedisulfonyl fluoride is also known to inhibit the activity of metalloproteases by binding to the zinc ion at the active site of the enzyme.
Efectos Bioquímicos Y Fisiológicos
1,2-Hydrazinedisulfonyl fluoride has been shown to have anti-inflammatory and anti-tumor properties. It has been found to inhibit the activity of matrix metalloproteases (MMPs), which are involved in the degradation of extracellular matrix proteins. MMPs play a crucial role in the progression of various diseases, including cancer, arthritis, and cardiovascular diseases. 1,2-Hydrazinedisulfonyl fluoride has also been shown to inhibit the activity of serine proteases, which are involved in the pathogenesis of various diseases, including asthma, chronic obstructive pulmonary disease (COPD), and thrombosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1,2-Hydrazinedisulfonyl fluoride in lab experiments is its high reactivity towards amines, which makes it a useful reagent in organic synthesis. 1,2-Hydrazinedisulfonyl fluoride is also relatively easy to synthesize and purify. However, one of the limitations of using 1,2-Hydrazinedisulfonyl fluoride is its toxicity, which requires careful handling and disposal.
Direcciones Futuras
There are several future directions for the use of 1,2-Hydrazinedisulfonyl fluoride in scientific research. One potential application is in the development of new protease inhibitors for the treatment of various diseases. Another potential application is in the development of new methods for the analysis of amino acids and peptides by HPLC. Additionally, 1,2-Hydrazinedisulfonyl fluoride could be used as a reagent in the synthesis of new sulfonamide-based drugs with improved pharmacological properties.
Métodos De Síntesis
1,2-Hydrazinedisulfonyl fluoride can be synthesized by reacting hydrazine with sulfur trioxide and sulfur dioxide. The reaction takes place in the presence of a catalyst such as acetic anhydride. The resulting product is then purified by recrystallization.
Aplicaciones Científicas De Investigación
1,2-Hydrazinedisulfonyl fluoride has been used in various scientific research applications, including organic synthesis, analytical chemistry, and biochemistry. It is widely used as a reagent in organic synthesis, particularly in the preparation of sulfonamides. 1,2-Hydrazinedisulfonyl fluoride is also used as a protecting group for amines in peptide synthesis. In analytical chemistry, 1,2-Hydrazinedisulfonyl fluoride is used as a derivatizing agent for the analysis of amino acids and peptides by high-performance liquid chromatography (HPLC). In biochemistry, 1,2-Hydrazinedisulfonyl fluoride is used as an inhibitor of serine proteases and metalloproteases.
Propiedades
Número CAS |
19403-57-7 |
|---|---|
Nombre del producto |
1,2-Hydrazinedisulfonyl fluoride |
Fórmula molecular |
F2H2N2O4S2 |
Peso molecular |
196.16 g/mol |
Nombre IUPAC |
N-(fluorosulfonylamino)sulfamoyl fluoride |
InChI |
InChI=1S/F2H2N2O4S2/c1-9(5,6)3-4-10(2,7)8/h3-4H |
Clave InChI |
YLPNBRIQRKGYHE-UHFFFAOYSA-N |
SMILES |
N(NS(=O)(=O)F)S(=O)(=O)F |
SMILES canónico |
N(NS(=O)(=O)F)S(=O)(=O)F |
Sinónimos |
Hydrazine-1,2-di(sulfonyl fluoride) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




